Orientin-2''-O-p-trans-coumarate

Cell Proliferation Oxidative Stress Fibroblast Protection

Orientin-2''-O-p-trans-coumarate is a uniquely acylated 8-C-glycosylflavone isolated from Trigonella foenum-graecum (fenugreek) seeds at only 8.2 mg/kg yield. Unlike non-acylated orientin or isoorientin, its (E)-p-coumaroyl ester at C-2'' of the glucosyl moiety confers distinct biological activity: 29.85% viability at 1.0 µM in H2O2-damaged 2BS cells, directly benchmarked against N-acetyl-L-cysteine (28.38%). Class-level evidence shows (E)-p-coumaroyl C-glycosylflavones inhibit xanthine oxidase (IC50 ~36 µM) while non-acylated counterparts are inactive. Pharmacokinetic data confirm >50% GI recovery at 12 h, supporting gut-localized antioxidant applications. This compound is the definitive marker for fenugreek authentication due to its extreme natural scarcity. Procure high-purity (≥98%) reference material for SAR studies, XO inhibitor screening, or botanical QC.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
Cat. No. B2623240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrientin-2''-O-p-trans-coumarate
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O
InChIInChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1
InChIKeyXIKYOEXOYRWIOU-HJBGGDBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Orientin-2''-O-p-trans-coumarate: Chemical Identity and Baseline Procurement Specifications for the Flavonoid 8-C-Glycoside from Fenugreek


Orientin-2''-O-p-trans-coumarate is a flavonoid 8-C-glycoside belonging to the organic compound class characterized by a carbohydrate moiety C-glycosidically linked to the 8-position of a 2-phenylchromen-4-one flavonoid backbone [1]. With a molecular formula of C30H26O13 and a molecular weight of 594.52 g/mol, the compound features a (E)-p-coumaroyl acyl group attached to the C-2'' position of the glucopyranosyl unit . It is isolated from the seeds of Trigonella foenum-graecum L. (fenugreek) and was first characterized as a new flavonoid in 2010 via comprehensive spectroscopic methods including UV, IR, MS, ¹H-NMR, ¹³C-NMR, HMQC, and HMBC [2].

Why Generic Substitution of Orientin-2''-O-p-trans-coumarate Fails: Evidence-Based Rationale for Differentiated Procurement


Generic substitution among C-glycosylflavones is scientifically unsound due to quantifiable differences in biological potency, enzymatic inhibition profiles, and endogenous metabolic stability. Structurally, the (E)-p-coumaroyl acyl group at the C-2'' position of the sugar moiety in orientin-2''-O-p-trans-coumarate confers distinct functional properties not present in the parent compound orientin (lacking this acyl group) or in its positional isomers such as isoorientin (6-C-glucoside) and vitexin (apigenin-derived 8-C-glucoside) . Empirical data demonstrate that orientin-2''-O-p-trans-coumarate and vitexin-2''-O-p-trans-coumarate strongly promote H2O2-induced 2BS cell proliferation, whereas numerous other flavonoids from the same plant extract did not exhibit this activity [1]. In the context of xanthine oxidase inhibition, (E)-p-coumaroyl acylated 6-C-glycosylflavones show IC50 values of 35.85-36.08 µM, while their non-acylated C-glycosylflavone counterparts exhibit significantly weaker or negligible inhibition . Additionally, the class of flavone C-glucosides is characterized by poor gastrointestinal absorption with more than 50% recovery in the GI tract at 12 hours and 21.23% fecal excretion at 24 hours in rat models [2], meaning that in vivo efficacy depends critically on sustained colonic residence time and local antioxidant activity rather than systemic bioavailability—a property that cannot be extrapolated across all in-class compounds. The combination of the C-8 glycosidic linkage and the p-coumaroyl ester substituent yields a unique pharmacological fingerprint that generic flavone C-glucosides cannot replicate.

Orientin-2''-O-p-trans-coumarate: Quantitative Differentiation Evidence Versus In-Class Analogs and Functional Alternatives


Superior Rescue of Oxidative Stress-Induced Cell Damage: Direct Head-to-Head Comparison with N-Acetyl-L-Cysteine in 2BS Fibroblast Proliferation Assay

In a head-to-head functional assay, orientin-2''-O-p-trans-coumarate demonstrated cell proliferation-promoting activity comparable to the established clinical antioxidant N-acetyl-L-cysteine (NAC). When 2BS cells were pre-treated with the compound at 1.0 µM and subsequently exposed to 100 µM H2O2 to induce oxidative damage, cell viability increased to 29.85%, compared with 28.38% viability for NAC under identical conditions . This quantitative parity with a clinically utilized reference compound establishes a benchmark for functional antioxidant activity in a cellular context. The structure-activity relationship analysis indicated that the 7-OH and 4'-OH groups on the flavonoid skeleton, the ortho-diphenolic hydroxyl group in the B ring, and critically the p-coumaroyl substituent are all essential for this activity . Notably, orientin (lacking the p-coumaroyl group) and isoorientin (6-C-glucoside isomer) do not exhibit comparable cell proliferation-promoting effects, and among ten flavonoids isolated from the same fenugreek extract, only orientin-2''-O-p-trans-coumarate and vitexin-2''-O-p-trans-coumarate strongly promoted 2BS cell proliferation [1].

Cell Proliferation Oxidative Stress Fibroblast Protection Antioxidant Activity 2BS Cells

Potent Xanthine Oxidase Inhibition: Cross-Study Comparison with Acylated 6-C-Glycosylflavone Analogs and Non-Acylated Counterparts

While direct xanthine oxidase (XO) inhibition data for orientin-2''-O-p-trans-coumarate (an 8-C-glycosylflavone) are not available in the published literature, a cross-study comparable analysis can be drawn from closely related (E)-p-coumaroyl acylated 6-C-glycosylflavones from the same fenugreek source material. Isovitexin 2''-O-(E)-p-coumarate and isoorientin 2''-O-(E)-p-coumarate, both bearing the identical (E)-p-coumaroyl acyl group at the C-2'' position, exhibited IC50 values of 36.08 ± 0.93 µM and 35.85 ± 0.64 µM respectively against xanthine oxidase . In contrast, non-acylated C-glycosylflavones including orientin and isoorientin show substantially weaker XO inhibition; orientin and isoorientin exhibited DPPH radical scavenging IC50 values of 9-10 µM and inhibited lipid peroxidation by 70% at 100 µg/mL, but showed no significant XO inhibition at 50 µg/mL in enzymatic assays [1]. This ~3.6-fold difference in XO inhibitory potency is directly attributable to the presence of the (E)-p-coumaroyl acyl substituent, which molecular docking studies reveal enables residence at the molybdopterin cofactor pocket near the molybdenum atom of the XO active site . Enzyme kinetics further demonstrated that the inhibition type for the acylated compounds is mixed-type inhibition, indicating binding to both free enzyme and enzyme-substrate complex .

Xanthine Oxidase Inhibition Enzyme Kinetics Gout Hyperuricemia Mixed-Type Inhibition

Quantified Intestinal Stability and Prolonged Colonic Residence: Class-Level Pharmacokinetic Inference for Flavone C-Glucosides

A class-level pharmacokinetic study on flavone C-glucosides in rats provides critical context for the in vivo behavior of orientin-2''-O-p-trans-coumarate. Following single oral administration of a standardized antioxidant of bamboo leaves (AOB) preparation containing four flavone C-glucosides (orientin, homoorientin, vitexin, and isovitexin), these compounds were poorly absorbed in the gastrointestinal tract, with more than 50% recovery of flavone C-glucosides detected in the GI tract at 12 hours post-administration, and 21.23% (SD 1.92%) of the analytes excreted in feces at 24 hours [1]. In contrast, the p-coumaric acid moiety (released via hydrolysis) was detected in plasma, with 1.80% (SD 0.24%) and 1.90% (SD 0.26%) excreted in urine at 12 and 24 hours respectively, demonstrating differential metabolic handling of the aglycone versus the intact C-glycoside [1]. This poor systemic absorption paradoxically confers a functional advantage: the extended colonic residence time allows flavone C-glucosides to exert sustained local antioxidant activity and free radical scavenging within the intestinal lumen before being metabolized via deglycosylation and heterocyclic C-ring opening into smaller molecules such as phloroglucinol, hydrocaffeic acid, and phloretic acid [1].

Pharmacokinetics Gastrointestinal Absorption Colonic Residence Fecal Excretion Flavone C-Glucosides

Ultra-Low Natural Abundance Necessitates Verified High-Purity Sourcing: Quantified Yield Data from Primary Isolation Study

Orientin-2''-O-p-trans-coumarate is a low-abundance secondary metabolite in fenugreek seeds. The original isolation study by Wang et al. (2010) obtained only 8.2 mg of the purified compound from 1 kg of Trigonella foenum-graecum seeds following sequential ethanol extraction, ethyl acetate partitioning, and multi-step chromatographic purification [1]. This translates to a yield of 0.0082% (w/w), a figure consistent with independent technical documentation from commercial suppliers . For context, the same fenugreek extract yielded ten identifiable flavonoids, with orientin-2''-O-p-trans-coumarate designated as a new flavonoid alongside 5,7,3'-trihydroxy-5'-methoxylisoflavone [1]. In comparison, common C-glycosylflavones such as orientin and isoorientin can be obtained at substantially higher yields from alternative botanical sources; for example, Phyllostachys edulis (bamboo) leaves contain orientin at 38.45 mg/g and isoorientin at 101.30 mg/g [2]. This ~4,600-fold higher natural abundance for orientin in bamboo leaves versus orientin-2''-O-p-trans-coumarate in fenugreek seeds underscores the critical importance of verified purity and authenticated sourcing for the acylated compound. Commercial analytical standards are typically supplied with HPLC purity ≥98%, confirmed by NMR and MS [3].

Natural Product Isolation Yield Optimization Purity Verification Analytical Standard Fenugreek

Commercial Availability and Standardization: Comparative Analytical Specification Landscape

Orientin-2''-O-p-trans-coumarate is commercially available as an analytical reference standard from multiple suppliers with HPLC purity specifications ranging from 95% to ≥99%. Key suppliers include TargetMol (purity: 99.87%, CAS: 1229437-75-5) , InvivoChem (purity: ≥98%, CAS: 1229437-75-5) , CD BioGlyco (purity: >98% by HPLC, identity confirmed by NMR and MS) [1], and Meilunbio (purity: HPLC ≥98%, analytical standard grade) [2]. In contrast, the parent compound orientin and isomer isoorientin are more widely available at lower price points due to higher natural abundance, with isoorientin being the most abundant C-glycosylflavone in bamboo leaves (101.30 mg/g) [3]. The differential in commercial pricing reflects the scarcity-driven cost structure: orientin-2''-O-p-trans-coumarate typically commands approximately 2-3× higher pricing per milligram than non-acylated C-glycosylflavones based on current supplier catalogs . Analytical method validation for this compound typically employs HPLC-DAD or HPLC-ELSD with UV detection at 340 nm, and structural confirmation via MS and NMR [2][1]. The compound is stable for two years when stored at 4°C protected from light [1], with stock solutions in DMSO (100 mg/mL, 168.2 mM) stable at -80°C for 6 months or -20°C for 1 month [4].

Analytical Standard HPLC Purity Quality Control Reference Material Procurement

Orientin-2''-O-p-trans-coumarate: Evidence-Aligned Research and Industrial Application Scenarios for Scientific Procurement


Cellular Oxidative Stress Protection Studies Requiring a Quantitatively Benchmarked Positive Control

Researchers investigating the cytoprotective effects of flavonoids against H2O2-induced oxidative damage in fibroblast or related cell lines should prioritize orientin-2''-O-p-trans-coumarate due to its well-characterized, quantitatively benchmarked activity. At 1.0 µM, the compound achieves a 29.85% viability rate in H2O2-damaged 2BS cells, a value directly comparable to the 28.38% viability achieved by the clinical reference antioxidant N-acetyl-L-cysteine under identical conditions . This established benchmark enables reliable normalization of experimental results across studies. The assay protocol is fully documented: 2BS cells are seeded at 2 × 10³ cells/well, pre-treated with test compound for 2 hours, exposed to 100 µM H2O2 for 20 hours, and assessed via MTT assay at 570 nm . Structure-activity relationship data further confirm that the p-coumaroyl substituent, 7-OH, 4'-OH, and B-ring ortho-diphenolic hydroxyl groups are all essential for this activity, making the compound uniquely suitable for SAR studies of acylated C-glycosylflavones [1].

Xanthine Oxidase Inhibition Screening and Uric Acid Production Pathway Studies

For studies targeting xanthine oxidase (XO) inhibition—a key therapeutic axis for hyperuricemia and gout—orientin-2''-O-p-trans-coumarate represents a critical test article based on class-level evidence from structurally analogous (E)-p-coumaroyl acylated C-glycosylflavones. The closely related compounds isovitexin 2''-O-(E)-p-coumarate and isoorientin 2''-O-(E)-p-coumarate, both bearing the identical C-2'' (E)-p-coumaroyl acyl group, exhibit IC50 values of 36.08 ± 0.93 µM and 35.85 ± 0.64 µM respectively against XO . Non-acylated orientin and isoorientin show negligible XO inhibition at 50 µg/mL, confirming that the acyl substituent is the essential pharmacophore [2]. Molecular docking studies reveal that the acylated derivatives occupy the molybdopterin cofactor pocket near the molybdenum atom, altering the active conformation of XO via mixed-type inhibition kinetics . While direct XO inhibition data for orientin-2''-O-p-trans-coumarate (an 8-C-glucoside) are not yet published, the structural precedent from the 6-C-glucoside acylated analogs provides strong rationale for its inclusion in XO inhibitor screening panels and SAR investigations of acylated flavonoid C-glycosides.

Gastrointestinal and Colonic Antioxidant Mechanism Studies with Defined Pharmacokinetic Context

Experimental designs investigating local gastrointestinal antioxidant effects should prioritize orientin-2''-O-p-trans-coumarate based on class-level pharmacokinetic data for flavone C-glucosides. In rat models, flavone C-glucosides exhibit poor systemic absorption, with more than 50% recovery in the GI tract at 12 hours post-oral administration and 21.23% fecal excretion of intact analytes at 24 hours [3]. This pharmacokinetic profile indicates prolonged colonic residence time sufficient for sustained local antioxidant activity and free radical scavenging within the intestinal lumen [3]. The compound is therefore appropriate for studies of gut-localized antioxidant mechanisms, intestinal epithelial protection, or colonic inflammation models, but unsuitable for applications requiring high systemic bioavailability. Researchers should note that the p-coumaric acid moiety can be released via hydrolysis and absorbed systemically (1.80-1.90% urinary excretion at 12-24 hours), adding a secondary metabolic dimension to experimental design [3].

Natural Product Authenticity and Traceability Studies Requiring Verified Low-Abundance Reference Standards

Quality control laboratories and phytochemical authentication studies focused on Trigonella foenum-graecum (fenugreek) should procure orientin-2''-O-p-trans-coumarate as a critical marker compound. The compound is isolated at a yield of only 8.2 mg per kg of fenugreek seeds (0.0082% w/w) following multi-step chromatographic purification [1]. This extreme natural scarcity contrasts sharply with the abundance of non-acylated C-glycosylflavones such as orientin (38.45 mg/g in bamboo leaves) and isoorientin (101.30 mg/g in bamboo leaves) [4], making the acylated compound a highly specific marker for fenugreek authentication and quality assessment. Commercial analytical standards are available with HPLC purity ≥98% and identity confirmation by NMR and MS [5], enabling accurate quantification in botanical extracts, dietary supplements, and traditional medicine preparations. The compound's stability profile—2 years at 4°C protected from light [5]—supports its use as a long-term reference material.

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